4-oxo-4H-thiochromene-2-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-oxothiochromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDUVDSNSWBMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An Overview of Thiochromene and Chromene Scaffolds in Heterocyclic Chemistry
Heterocyclic compounds are foundational to medicinal chemistry, and the benzopyran ring system is a recurring motif in many biologically active molecules. researchgate.netresearchgate.net Chromenes, which feature a benzene (B151609) ring fused to a pyran ring, are a well-established class of oxygen-containing heterocycles. researchgate.net They are prevalent in nature, forming the core structure of compounds like flavonoids, tocopherols, and alkaloids. researchgate.net The chromene scaffold is considered a "privileged structure" in drug design, with its derivatives exhibiting a vast array of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties. researchgate.netorientjchem.org The high lipophilicity of the chromene core is thought to facilitate its passage across cellular membranes, enhancing its potential as a drug candidate. researchgate.net
Thiochromenes are the sulfur analogues of chromenes, where the oxygen atom in the pyran ring is replaced by a sulfur atom. nih.gov This substitution is far from trivial; it imparts distinct electronic and steric characteristics to the molecule. The incorporation of sulfur can modify the electronic distribution and increase the lipophilicity of the molecule, which may lead to improved physicochemical properties such as membrane permeability and bioavailability. nih.gov The presence of the sulfur atom also enhances chemical reactivity, contributing to the ability of these compounds to modulate enzyme activity and interfere with disease-related pathways. nih.gov Like their oxygen-containing counterparts, thiochromenes and their saturated derivatives, thiochromanes, are versatile scaffolds that have been investigated for a wide range of therapeutic applications, including anticancer, anti-parasitic, and antimicrobial agents. nih.govrsc.org Despite their pharmacological potential, the synthesis of thiochromene scaffolds has been explored less extensively than that of chromenes. preprints.org
The Rationale for Focusing Research on 4 Oxo 4h Thiochromene 2 Carboxylic Acid Derivatives
The intense research interest in 4-oxo-4H-thiochromene-2-carboxylic acid is predicated on the diverse and potent biological activities demonstrated by the thiochromen-4-one (or thiochromone) core. This specific scaffold serves as a versatile template for synthetic chemists to design and create new molecules with tailored therapeutic properties. The rationale is multifaceted, grounded in the consistent discovery of significant bioactivity in its derivatives against various pathogens and disease processes.
Derivatives of the thiochromen-4-one scaffold have shown promising results across several therapeutic areas:
Antimicrobial Activity: Thiochromanone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. nih.govrsc.org Structure-activity relationship (SAR) studies have revealed that specific substitutions on the thiochromone (B8434766) ring are crucial for activity. For instance, a hydroxyl group at the 3-position is considered essential for activity against Moraxella catarrhalis, while electron-withdrawing groups at the 6-position can enhance antifungal activity. rsc.org
Antiparasitic Activity: The thiochromone scaffold has proven to be a promising starting point for the development of new antileishmanial agents. nih.gov Derivatives of 4H-thiochromen-4-one-1,1-dioxide were tested against Leishmania donovani, the parasite responsible for visceral leishmaniasis. rsc.org Similarly, other derivatives have been designed to combat Leishmania panamensis. nih.gov SAR analysis in these studies highlighted that introducing a vinyl sulfone group and a fluorine atom at the 6-position significantly enhanced leishmanicidal activity. nih.gov
The 4-oxo group is a key structural feature, while the carboxylic acid moiety at the 2-position is of particular strategic importance. It provides a convenient chemical "handle" for modification, allowing for the synthesis of a large library of esters, amides, and other analogues. This enables a systematic exploration of the structure-activity relationships, where chemists can fine-tune the molecule to optimize its potency, selectivity, and pharmacokinetic properties. The carboxylate group at the 2-position has been shown to significantly enhance antibacterial activity in certain derivatives. nih.gov
The following table summarizes selected research findings on the biological activities of various thiochromen-4-one derivatives, illustrating the scaffold's potential.
| Derivative Class | Target Organism/Cell Line | Activity Metric | Result |
| Thiochroman-4-one (B147511) with Carboxamide | Xanthomonas oryzae pv. oryzae (Xoo) | EC₅₀ | 15 µg/mL |
| Thiochroman-4-one with Carboxamide | Xanthomonas oryzae pv. orycicola (Xoc) | EC₅₀ | 19 µg/mL |
| Spiro Pyrrolidine (B122466) Thiochromanone | Bacillus subtilis | MIC | 32 µg/mL |
| Spiro Pyrrolidine Thiochromanone | Staphylococcus aureus | MIC | 32 µg/mL |
| 4H-Thiochromen-4-one-1,1-dioxide | Leishmania donovani | EC₅₀ | 3.96 µM |
| Thiochroman-4-one with Vinyl Sulfone | Leishmania panamensis | EC₅₀ | 3.24 µM |
EC₅₀ (Half-maximal effective concentration) and MIC (Minimum inhibitory concentration) are measures of a compound's potency.
The Historical Development and Significance of Oxo Thiochromene Carboxylic Acid Derivatives in Medicinal Chemistry
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of various functional groups through well-established reactions.
The carboxylic acid function of this compound readily undergoes esterification and amidation, which are fundamental reactions for modifying its properties.
Esterification: Esters of this acid can be synthesized through standard methods such as Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. researchgate.net The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. researchgate.net This leads to a tetrahedral intermediate, followed by the elimination of water to form the ester. researchgate.net The reaction is an equilibrium, and using the alcohol as a solvent can drive it towards the product. researchgate.net An analogous reaction is seen in the synthesis of 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives, where various alcohols are used in a rearrangement process. nih.govpreprints.org
Amidation: The conversion of the carboxylic acid to an amide is another key transformation. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine. Alternatively, direct amidation can be performed using coupling agents or under specific catalytic conditions. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids with both alkyl and aryl amines in refluxing toluene, producing amides in high yields. researchgate.net Similar chromone-based scaffolds have been successfully converted to a series of N-alkyl amides and sulfonamides, highlighting the utility of this reaction. organic-chemistry.orgnih.gov The synthesis of chromone carboxamides has also been optimized using microwave-assisted methods, which can reduce reaction times and by-product formation. preprints.org
Table 1: Examples of Esterification and Amidation Reactions on Chromone/Thiochromone Scaffolds This table presents reactions on the general chromone/thiochromone scaffold to illustrate common synthetic transformations.
| Reaction Type | Reactants | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Alcohol (e.g., Methanol, Ethanol) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester | researchgate.net |
| Direct Amidation | Carboxylic Acid, Amine | TiF₄ Catalyst, Toluene, Reflux | Amide | researchgate.net |
| Amide Synthesis | 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid, Alkyl amine | Standard coupling methods | N-Alkyl Amide | nih.gov |
| Microwave-Assisted Amidation | Chromone-3-carboxylic acid, Amine | Microwave irradiation | Chromone-3-carboxamide | preprints.org |
While direct decarboxylation of this compound is not commonly reported, related structures undergo decarboxylation under specific conditions, suggesting potential pathways. The compound is a vinylogous α-keto acid, a class of compounds known to undergo decarboxylation.
One relevant pathway is the visible-light photoredox-catalyzed decarboxylation of α-oxo carboxylic acids. rsc.orgnih.gov This metal-free method uses a photocatalyst to generate an acyl radical via single-electron transfer, which can then be trapped or proceed to form a product. rsc.orgnih.gov Another potential route is suggested by the reactivity of chromone-3-carboxylic acids, which undergo a doubly decarboxylative Michael-type addition with pyridylacetic acid. researchgate.net This reaction proceeds under Brønsted base catalysis and confirms that the carboxylic acid group on the chromone ring can be removed under mild cascade reaction conditions. researchgate.net These examples indicate that the C-2 carboxylic acid group could be removed through radical or ionic pathways, likely as part of a tandem reaction sequence.
Transformations of the Thiochromene Heterocyclic Core
The thiochromene ring system is electron-rich and contains an electrophilic α,β-unsaturated ketone, making it susceptible to a variety of transformations.
The electronic nature of the thiochromene ring dictates its susceptibility to substitution reactions. The benzene (B151609) portion of the heterocycle can undergo electrophilic substitution, while the pyranone ring is more susceptible to nucleophilic attack.
Electrophilic Substitution: The synthesis of thiochromones often involves an intramolecular Friedel-Crafts acylation of a 3-(arylthio)propanoic acid, demonstrating the susceptibility of the aryl ring to electrophilic attack. organic-chemistry.orgrsc.org This suggests that under appropriate conditions, the benzene ring of this compound could undergo reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, likely directed by the activating effect of the sulfur atom and the deactivating effect of the fused carbonyl-containing ring.
Nucleophilic Substitution: The thiochromene nucleus can participate in nucleophilic substitution reactions. Michael addition of nucleophiles to the C2-C3 double bond is a common reaction pathway for thiochromones. rsc.org Furthermore, nucleophilic aromatic substitution (SNAr) can occur on the benzene ring if it is sufficiently activated by electron-withdrawing groups. Studies on substituted nitrothiophenes show that nucleophiles like pyrrolidine (B122466) can displace leaving groups on the ring through a stepwise addition-elimination mechanism. While the parent compound lacks strong activating groups for SNAr, appropriately substituted derivatives could undergo such reactions.
The C-4 carbonyl group behaves as a typical ketone and is a key site for derivatization.
Reactions include:
Reduction: The oxo group can be reduced to a secondary alcohol. The reduction of the related thiochroman-4-one (B147511) to (S)-3,4-dihydro-2H-thiochromen-4-ol has been achieved with high enantiomeric excess using biocatalysts like Mortierella isabellina.
Formation of Hydrazones and Oximes: The carbonyl group readily condenses with hydrazine (B178648) derivatives to form hydrazones and with hydroxylamine (B1172632) to form oximes. researchgate.net The formation of 4-thiochromanone oxime is a known transformation. These reactions are often precursors to further synthetic modifications.
Conversion to Thione: The carbonyl group can be converted to a thiocarbonyl (thione) group. Treatment of 3-benzyl-4H-1-thiochromen-4-one with Lawesson's reagent in dry xylene has been shown to afford the corresponding 3-benzyl-4H-1-thiochromen-4-thione. The resulting thiones can exist in equilibrium with their thiol tautomers.
Table 2: Representative Reactions of the C4-Oxo Group in Thiochromone Systems
| Transformation | Reagent(s) | Product | Reference |
|---|---|---|---|
| Reduction to Alcohol | Mortierella isabellina (biocatalyst) or NaBH₄ | 4-Hydroxy-thiochromane | |
| Conversion to Oxime | Hydroxylamine (NH₂OH) | 4-Thiochromanone Oxime | |
| Conversion to Hydrazone | Hydrazine (N₂H₄) or substituted hydrazines | Thiochromanone Hydrazone | researchgate.net |
| Conversion to Thione | Lawesson's Reagent | 4H-Thiochromene-4-thione |
The this compound scaffold can be used to construct more complex heterocyclic systems through reactions that involve ring rearrangement or the formation of new fused rings.
An unexpected conversion occurs when 4-oxo-4H-chromene-2-carboxylic acid (the oxygen analog) is reacted with 2-aminobenzenethiol. preprints.org Depending on the conditions, the reaction yields either 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one or a spiro[1,4-benzothiazine-2,2'-chromene] derivative, demonstrating a pathway to complex fused and spirocyclic systems. preprints.org
Furthermore, the related thiochroman-4-one undergoes ring expansion when treated with ethyl diazo(lithio)acetate, leading to the formation of tetrahydrobenzothiepin β-oxoesters. Derivatives of 3-formylchromone (an analog) have been shown to react with nucleophiles like potassium hydroxide (B78521) or ammonium (B1175870) acetate, leading to rearrangement into pyranobenzodiazepine and pyridobenzodiazepine systems, respectively. researchgate.net These examples underscore the potential of the thiochromene core to serve as a template for building diverse, multi-ring heterocyclic structures.
Strategies for Diversity-Oriented Synthesis of Derivatives
Diversity-oriented synthesis (DOS) is a powerful approach in medicinal chemistry aimed at creating structurally complex and diverse small molecules, which can be used to probe biological functions and identify new drug leads. For the this compound scaffold, several strategies are employed to generate libraries of derivatives by modifying various positions of the core structure. These strategies primarily include multicomponent reactions, cross-coupling reactions for C-C bond formation, and functionalization of the carboxylic acid group.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. This approach is a cornerstone of diversity-oriented synthesis due to its operational simplicity and ability to rapidly generate molecular complexity. While direct MCRs starting from this compound are not extensively documented, analogous strategies used for the closely related chromone scaffold can be conceptually applied. For instance, one-pot, three-component reactions involving a phenol (B47542) (or thiophenol), an aldehyde, and a C-H activated acidic molecule are common for building substituted 4H-chromene libraries. nih.govfrontiersin.org A notable example in the synthesis of related chromene structures involves the multicomponent condensation of 1-naphthol, malononitrile, and arylglyoxals under microwave conditions to produce 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles in high yields. researchgate.net This highlights the potential for developing similar MCRs for the thiochromene series by utilizing appropriate thia-analogs as starting materials.
Cross-Coupling Reactions for Scaffold Derivatization
Cross-coupling reactions, particularly those catalyzed by palladium, are instrumental in creating diversity by forming new carbon-carbon bonds. A concise and efficient strategy has been developed to construct 2-aryl-4H-thiochromen-4-one derivatives, which are structurally analogous to flavones (thioflavones). nih.gov This method involves a cross-coupling reaction between 2-sulfinyl-thiochromones and various arylboronic acids. The reaction is facilitated by a catalyst system of a Lewis acid and palladium(II) with XPhos as the optimal ligand, producing derivatives in moderate to good yields. nih.gov This approach allows for the introduction of a wide array of functionalized aryl groups at the C-2 position, a key site for biological activity modulation.
The flexibility of this methodology provides a robust platform for creating diverse thioflavone libraries for pharmaceutical research. nih.gov The reaction tolerates a range of substituents on the arylboronic acid, including electron-donating and electron-withdrawing groups, as detailed in the table below.
Table 1: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via Cross-Coupling
This interactive table summarizes the derivatives synthesized from the cross-coupling of 2-sulfinyl-thiochromone with various arylboronic acids. nih.gov
| Entry | Arylboronic Acid Substituent | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-4H-thiochromen-4-one | 60 | 115–117 |
| 2 | 4-Bromophenyl | 2-(4-Bromophenyl)-4H-thiochromen-4-one | 38 | 154–156 |
| 3 | 4-Nitrophenyl | 2-(4-Nitrophenyl)-4H-thiochromen-4-one | 61 | 175–177 |
| 4 | 3-Hydroxyphenyl | 2-(3-Hydroxyphenyl)-4H-thiochromen-4-one | 57 | 179–181 |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group at the C-2 position is a prime handle for derivatization, most commonly through the formation of amides and esters. These reactions are typically straightforward and allow for the introduction of a vast array of functional groups, significantly expanding the chemical space of the scaffold.
For the analogous 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid, a series of N-alkyl amides were synthesized to evaluate their antioxidant activities. nih.gov Similarly, 7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid was converted into a series of N-alkyl amides (with alkyl chains ranging from C1 to C11) to explore structure-activity relationships. researchgate.net These syntheses demonstrate a reliable method for diversification at the C-2 position. The general procedure involves activating the carboxylic acid (e.g., with a coupling agent like BOP-Cl) and reacting it with a primary or secondary amine. nih.gov
Another strategy involves the unexpected conversion of the carboxylic acid. For example, reacting 4-oxo-4H-chromene-2-carboxylic acid with 2-aminobenzenethiol under different conditions (acidic vs. basic) led to the formation of novel heterocyclic derivatives like 2-(1,3-benzothiazol-2-yl)-4H-chromen-4-one, rather than the expected amide. researchgate.net This highlights how varying reaction conditions can lead to novel scaffolds and further structural diversity.
Table 2: Examples of Amide Derivatives from Related Chromone-2-Carboxylic Acids
This table shows examples of amide derivatives synthesized from related chromone scaffolds, illustrating a key diversification strategy applicable to this compound. nih.govresearchgate.net
| Parent Compound | Amide Derivative | Purpose of Synthesis |
| 6-Hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid | N-Alkyl amides (3a-g) | Evaluation of antioxidant activity |
| 7-Hydroxy-4-oxo-4H-chromene-2-carboxylic acid | N-Alkyl amides (e.g., nonyl, decyl, undecyl) | Investigation of antioxidant properties |
| 2-Amino-4,6-dimethoxyacetophenone (precursor) | Amides from coupling with arylacetic acids | Synthesis of 4-methyl-3-aryl-2-quinolones |
By combining these strategies—scaffold hopping through MCRs, diversification of substituents via cross-coupling, and functionalization of the carboxylic acid—researchers can systematically generate large libraries of this compound derivatives for screening and development in various therapeutic areas.
Advanced Spectroscopic and Structural Elucidation Studies of 4 Oxo 4h Thiochromene 2 Carboxylic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. For 4-oxo-4H-thiochromene-2-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a comprehensive picture of its proton and carbon framework.
1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and vinyl protons. The protons of the benzo-fused ring typically appear in the downfield region, approximately between δ 7.5 and 8.6 ppm. The proton at position 5 is often the most deshielded due to the anisotropic effect of the adjacent carbonyl group. The vinyl proton at position 3 would likely appear as a singlet in the region of δ 7.2-7.3 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift, typically above δ 10 ppm, and its signal would disappear upon D₂O exchange.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. The carbonyl carbon (C-4) is characteristically found at the most downfield position, around δ 180 ppm. The carboxylic acid carbonyl (C=O) would also be in a similar region, typically between δ 160-180 ppm. The aromatic and vinyl carbons would resonate in the δ 120-155 ppm range. For instance, in related 2-aryl-4H-thiochromen-4-ones, the C-2 and C-3 carbons appear around δ 153 ppm and δ 123 ppm, respectively. nih.gov
2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the adjacent protons on the benzene (B151609) ring (H-5 with H-6, H-6 with H-7, and H-7 with H-8), allowing for their sequential assignment. rsc.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the carbon signals for C-3, C-5, C-6, C-7, and C-8 based on the previously assigned proton resonances. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | 150 - 155 |
| 3 | 7.2 - 7.3 | 122 - 125 |
| 4 | - | 179 - 182 |
| 4a | - | 135 - 138 |
| 5 | 8.4 - 8.6 | 128 - 130 |
| 6 | 7.5 - 7.7 | 126 - 128 |
| 7 | 7.6 - 7.8 | 131 - 133 |
| 8 | 7.5 - 7.7 | 126 - 128 |
| 8a | - | 137 - 140 |
| COOH | > 10 (broad) | 165 - 175 |
Note: These are predicted values based on data from analogous compounds and general chemical shift theory.
X-ray Crystallography for Solid-State Structure Determination
For 4-oxo-4H-chromene-3-carboxylic acid, the chromone (B188151) ring system is essentially planar. nih.gov It is highly probable that the thiochromene core of the title compound also adopts a planar conformation due to the sp² hybridization of the constituent atoms. The carboxylic acid group is likely to be nearly coplanar with the fused ring system, with a small dihedral angle. nih.gov
In the crystal lattice, molecules of this compound are expected to form hydrogen-bonded dimers through their carboxylic acid moieties. This is a very common packing motif for carboxylic acids. Furthermore, intermolecular interactions such as π-π stacking between the aromatic rings and C-H···O hydrogen bonds would likely contribute to the stability of the three-dimensional crystal structure. nih.gov
Table 2: Predicted Crystal Data Parameters for this compound (based on analogy with 4-oxo-4H-chromene-3-carboxylic acid nih.gov)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Forces | Hydrogen bonding (dimers), π-π stacking, C-H···O interactions |
| Molecular Conformation | Planar thiochromene ring, near-planar carboxylic acid group |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₀H₆O₃S) is 206 g/mol . chemscene.com
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 206 would be expected. The fragmentation of carboxylic acids is well-documented and often involves characteristic losses. researchgate.net For this compound, the following fragmentation pathways are plausible:
Loss of a hydroxyl radical (•OH): A peak at m/z 189 ([M-17]⁺) resulting from the cleavage of the C-OH bond of the carboxylic acid.
Loss of a carboxyl group (•COOH): A peak at m/z 161 ([M-45]⁺) due to the loss of the entire carboxylic acid moiety.
Decarboxylation (loss of CO₂): A prominent peak at m/z 162 ([M-44]⁺˙) is highly likely, corresponding to the loss of carbon dioxide, a common fragmentation for carboxylic acids.
Retro-Diels-Alder (RDA) fragmentation: The thiopyranone ring could undergo a retro-Diels-Alder reaction, leading to characteristic fragments.
Analysis of related compounds, such as the TMS ester of 7-chloro-4-oxo-4H-chromene-2-carboxylic acid, shows complex rearrangements and fragmentation, indicating that the thiochromene ring system can influence the fragmentation pathways. nist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
| 206 | Molecular ion [M]⁺˙ |
| 189 | [M - •OH]⁺ |
| 162 | [M - CO₂]⁺˙ |
| 161 | [M - •COOH]⁺ |
| 134 | [M - CO₂ - CO]⁺˙ |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid will appear as a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of hydrogen-bonded dimers. The C=O stretching vibrations are particularly informative. The ketonic carbonyl (C-4) stretch would be observed around 1630-1660 cm⁻¹. The carboxylic acid carbonyl stretch is expected at a higher frequency, typically in the range of 1700-1725 cm⁻¹. The C=C stretching vibrations of the aromatic and vinyl groups will appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration of the thiopyran ring is expected to be in the fingerprint region, around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretching vibrations are also observable in the Raman spectrum. Aromatic ring stretching vibrations often give rise to strong Raman signals. The C-S stretching vibration is also typically Raman active.
Table 4: Predicted Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| O-H stretch (carboxylic acid dimer) | 2500 - 3300 (very broad) | Weak or not observed |
| C-H stretch (aromatic/vinyl) | 3000 - 3100 | 3000 - 3100 |
| C=O stretch (carboxylic acid) | 1700 - 1725 | 1700 - 1725 |
| C=O stretch (ketone) | 1630 - 1660 | 1630 - 1660 |
| C=C stretch (aromatic/vinyl) | 1450 - 1600 | 1450 - 1600 |
| C-S stretch | 600 - 800 | 600 - 800 |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
Electronic spectroscopy provides information about the electronic transitions within a molecule and is used to determine its photophysical properties.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* and n→π* electronic transitions within the conjugated system. The extended conjugation of the thiochromone (B8434766) ring system suggests that the main absorption maxima (λ_max) will be in the UVA range (315-400 nm). Related chromone derivatives exhibit strong absorption bands in this region.
Fluorescence Spectroscopy: Many chromone and thiochromone derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound is likely to exhibit fluorescence emission. The emission wavelength is expected to be longer than the excitation wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be influenced by the solvent polarity and the presence of substituents. The carboxylic acid group, in particular, can influence the photophysical properties through its ability to participate in hydrogen bonding and undergo proton transfer in the excited state. Studies on related hydroxy-substituted chromone carboxylic acids have demonstrated their fluorescent nature. researchgate.net
Computational and Theoretical Investigations of 4 Oxo 4h Thiochromene 2 Carboxylic Acid
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 4-oxo-4H-thiochromene-2-carboxylic acid. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity descriptors.
Detailed Research Findings: Studies on related chromene and thiophene (B33073) derivatives utilize DFT methods, such as B3LYP with basis sets like 6-311++G(d,p) or M06-2X/6-31G(d,p), to optimize molecular geometry and calculate electronic parameters. researchgate.netrsc.org The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of these orbitals and their gap (ΔE = ELUMO – EHOMO) are key indicators of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity and a greater ease of electronic excitation. rsc.org
Global reactivity parameters, derived from HOMO and LUMO energies, quantify different aspects of reactivity:
Hardness (η): Measures resistance to change in electron distribution. A molecule with a large energy gap is considered "hard." rsc.org
Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. rsc.org
Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons. mdpi.com
Natural Bond Orbital (NBO) analysis is also employed to investigate charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative effects between donor and acceptor orbitals. researchgate.netnih.gov For instance, NBO analysis can confirm strong delocalization interactions between Lewis bonding and antibonding orbitals in similar heterocyclic systems. researchgate.net Mulliken population analysis provides further insights into the distribution of electronic charges among the atoms. nih.gov
| Parameter | Description | Typical Calculated Value (Example) | Reference Methodology |
|---|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -6.5 to -7.5 eV | nih.gov |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -2.0 to -3.0 eV | nih.gov |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~4.3 to 5.2 eV | researchgate.netrsc.org |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~2.1 to 2.6 eV | rsc.org |
| Softness (S) | 1 / (2η) | ~0.19 to 0.24 eV-1 | rsc.org |
| Electrophilicity Index (ω) | μ2 / (2η) | ~1.5 to 2.5 eV | mdpi.com |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of this compound is essential for understanding its three-dimensional structure and flexibility. The primary source of conformational freedom in this molecule is the rotation around the single bond connecting the carboxylic acid group to the thiochromene ring. The orientation of this group relative to the planar fused ring system can influence its physical properties and its ability to interact with biological targets.
Detailed Research Findings: While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the available literature, the methodology is widely applied to similar heterocyclic compounds. For example, MD simulations of 9H-carbazole-4H-chromene hybrids have been performed for up to 100 ns to validate docking results and assess the stability of ligand-protein complexes over time. nih.gov Such simulations can reveal how the molecule behaves in a dynamic environment, like an aqueous solution or a protein's binding pocket, providing insights into its stable conformations and the key intermolecular interactions that stabilize them. For the title compound, MD simulations could model the flexibility of the carboxylic acid group and its interactions with surrounding solvent molecules or amino acid residues.
Prediction of Reaction Mechanisms and Transition States
Computational chemistry provides a powerful avenue for elucidating the mechanisms of chemical reactions, including identifying intermediates and calculating the energy of transition states. This allows for the prediction of the most likely reaction pathways and helps explain experimental outcomes.
Detailed Research Findings: While specific transition state calculations for reactions involving this compound are not detailed in the search results, studies on analogous chromene systems highlight relevant transformations that can be investigated computationally. For instance, the reaction of 4-hydroxycoumarins with β-nitroalkenes to form 4-oxo-2-aryl-4H-chromene-3-carboxylate derivatives is proposed to proceed through a Michael adduct intermediate followed by an alkoxide-mediated rearrangement. organic-chemistry.orgnih.gov DFT calculations could be used to map the potential energy surface of this transformation, calculating the energies of the reactants, intermediates, transition states, and products to validate the proposed mechanism.
Another study describes the unexpected conversion of 4-oxo-4H-chromene-2-carboxylic acid (the oxygen analog) into different heterocyclic systems depending on the reaction conditions, demonstrating the compound's versatile reactivity. researchgate.net Computational modeling of these reaction pathways could clarify why different products are formed under acidic versus basic conditions by comparing the activation energies of the competing transition states.
Molecular Docking and Ligand-Protein Interaction Modeling (for biological targets)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor interactions.
Detailed Research Findings: Derivatives of the thiochromene and chromene scaffold have been extensively studied using molecular docking against a variety of biological targets. These studies provide a framework for how this compound itself could be investigated.
Antiparasitic Targets: Thiochromene derivatives have been docked into the active site of trypanothione (B104310) reductase from Leishmania amazonensis, a key enzyme in the parasite's defense against oxidative stress. researchgate.net
Anticancer and Antimicrobial Targets: Chromene-based azo chromophores have been docked against various receptors to explore their potential as anticancer and antimicrobial agents. nih.gov
Enzyme Inhibition: In studies of 9H-carbazole-4H-chromene hybrids, molecular docking was used to investigate their binding modes as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.gov The docking results, which showed interactions with key amino acid residues in the enzyme's active site, were supported by molecular dynamics simulations. nih.gov
Bacterial and Fungal Targets: Docking studies on indolylmethylen-thioxothiazolidine derivatives have helped to elucidate their interactions with bacterial targets like MurB enzyme and fungal targets like lanosterol (B1674476) 14α-demethylase. mdpi.com
These studies typically reveal that the binding is stabilized by a network of hydrogen bonds (often involving the carbonyl oxygen and carboxylic acid group), hydrophobic interactions, and sometimes π-π stacking with aromatic residues in the active site.
| Compound Class | Biological Target | Key Findings | Reference |
|---|---|---|---|
| 9H-Carbazole-4H-chromenes | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Compounds showed dual inhibitory activity, with docking revealing key interactions in the enzyme active sites. | nih.gov |
| Thiochromene Derivatives | Trypanothione Reductase (Leishmania amazonensis) | Demonstrated potential binding and inhibition of a key parasitic enzyme. | researchgate.net |
| Indolylmethylen-thioxothiazolidine Derivatives | E. coli MurB, Lanosterol 14α-demethylase | Hydrogen bond interactions with residues like Tyr157 and Ser228 were identified as crucial for antibacterial activity. | mdpi.com |
| Chromene-based Azo Dyes | Various (Antimicrobial/Anticancer) | Docking was used to rationalize observed biological activities. | nih.gov |
In Silico Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural elucidation and verification. By comparing computationally predicted spectra (e.g., NMR, IR, UV-Vis) with experimental data, researchers can confirm the identity and structure of a synthesized compound.
Detailed Research Findings: For chromene derivatives, DFT calculations have been shown to provide excellent correlation with experimental spectroscopic data. nih.gov
Vibrational Spectra (FT-IR): Theoretical vibrational frequencies are commonly computed using DFT methods like B3LYP/6-311+G(d,p). nih.gov The calculated frequencies are often scaled by a factor to correct for anharmonicity and computational approximations, leading to strong agreement with experimental FT-IR spectra. This allows for the confident assignment of vibrational modes to specific functional groups within the molecule. researchgate.netnih.gov
NMR Spectra: The prediction of 1H and 13C NMR chemical shifts is another key application. The Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework is typically used for this purpose. Studies on related compounds report a strong correlation between computational and experimental NMR data, which is invaluable for confirming chemical structures. nih.gov
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate electronic excitation energies and predict UV-Vis absorption spectra. rsc.org This helps in understanding the electronic transitions occurring within the molecule, often relating back to the HOMO-LUMO energy gap. rsc.org
This integrated experimental and computational approach provides a robust validation of the molecular structure of this compound and its derivatives. nih.gov
Biological Activity Research and Mechanistic Insights for 4 Oxo 4h Thiochromene 2 Carboxylic Acid Derivatives Pre Clinical Focus
Enzyme Inhibition Studies
The thiochromene core structure has proven to be a fertile ground for the development of specific enzyme inhibitors, with researchers identifying several key molecular targets.
Preclinical research has successfully identified and validated several enzymes as molecular targets for derivatives of 4-oxo-4H-thiochromene-2-carboxylic acid. A prominent target is cytosolic phospholipase A2α (cPLA2α) , an enzyme crucial for the release of arachidonic acid and subsequent inflammatory processes. Novel 7-substituted-4-oxo-thiochromene-2-carboxylic acid derivatives have been developed as potent and selective inhibitors of human cPLA2α. Further studies on 4-oxo-thiochromene-2-carboxamides also confirmed cPLA2α as the target, leading to the inhibition of arachidonic acid release in cellular models.
Another significant molecular target identified for this class of compounds is Protein Tyrosine Phosphatase 1B (PTP1B) , a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a target for metabolic diseases. Specific derivatives of this compound have been designed and synthesized, demonstrating potent inhibitory activity against PTP1B.
Additionally, the closely related 4-oxo-4H-chromene-2-carboxylic acid scaffold has been shown to inhibit human lactate (B86563) dehydrogenase (hLDH) , particularly the hLDH5 and hLDH1 isoforms, suggesting that the broader chromone (B188151) and thiochromone (B8434766) family may have activity against this class of enzymes.
| Enzyme Target | Derivative Class | Key Finding | Reference |
|---|---|---|---|
| Cytosolic Phospholipase A2α (cPLA2α) | 7-substituted-4-oxo-thiochromene-2-carboxylic acids | Potent and selective inhibition of human cPLA2α. | |
| Protein Tyrosine Phosphatase 1B (PTP1B) | This compound derivatives | Potent PTP1B inhibition. | |
| Human Lactate Dehydrogenase (hLDH) | 4-oxo-4H-chromene-2-carboxylic acid derivatives | Inhibition of hLDH5 and hLDH1 isoforms. |
Kinetic studies have been performed to understand how these derivatives interact with their enzyme targets. For the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), derivatives of this compound were found to act as competitive inhibitors . This mode of inhibition suggests that the compounds bind to the active site of the enzyme, directly competing with the natural substrate.
Similarly, kinetic analysis of the related 4-oxo-4H-chromene-2-carboxylic acid derivatives against human lactate dehydrogenase (hLDH) also revealed a competitive mechanism of inhibition with respect to the NADH cofactor. This indicates that these compounds likely occupy the NADH binding pocket within the enzyme's active site.
Receptor Modulation and Ligand-Binding Investigations
Beyond enzyme inhibition, derivatives of this scaffold have been investigated for their ability to modulate cell surface receptors, demonstrating significant potential as receptor antagonists.
Research has identified this compound derivatives as potent antagonists of the G protein-coupled receptor 84 (GPR84) . This receptor is implicated in inflammatory and immune responses. These derivatives have been shown to act as functional antagonists, effectively blocking receptor activation by agonists such as decanoic acid. This antagonistic activity was confirmed in cellular assays that measure downstream signaling events, such as β-arrestin recruitment and calcium mobilization, where the compounds inhibited the effects of a known GPR84 agonist.
The developed GPR84 antagonists from the this compound series exhibit high potency. Lead compounds have demonstrated IC₅₀ values in the low nanomolar range for blocking agonist-induced activity at the human GPR84 receptor.
Crucially, these compounds have also shown excellent selectivity. They were profiled against other related G protein-coupled receptors, such as the free fatty acid receptors GPR40 and GPR120, and were found to be highly selective for GPR84, showing no significant activity at the other receptors tested. This selectivity is a critical attribute for potential therapeutic agents, as it minimizes the likelihood of off-target effects.
| Receptor Target | Activity | Potency (IC₅₀) | Selectivity Profile | Reference |
|---|---|---|---|---|
| G protein-coupled receptor 84 (GPR84) | Antagonist | Low nanomolar range | High selectivity over GPR40 and GPR120. |
In Vitro Cellular Biology Studies
The biological activity of this compound derivatives has been confirmed through a variety of in vitro cellular assays, which bridge the gap between molecular interactions and cellular function.
For compounds targeting cPLA2α , cellular activity was demonstrated by their ability to inhibit the release of arachidonic acid in cell-based models. Specifically, thiochromone-2-carboxamide derivatives were evaluated in human U937 cells, where they effectively suppressed the liberation of arachidonic acid.
In the context of PTP1B inhibition , derivatives were tested for their ability to impact cellular processes regulated by insulin signaling. In C2C12 myotube cells, a model for skeletal muscle, these compounds were shown to enhance glucose uptake, consistent with the inhibition of the negative regulator PTP1B.
For the GPR84 antagonists , cellular functional assays were key to confirming their mechanism of action. In HEK293 cells engineered to express GPR84, the thiochromen-4-one derivatives were able to block agonist-induced β-arrestin recruitment and intracellular calcium mobilization, which are hallmark signaling events for this receptor.
| Molecular Target | Cell Line | Assay | Observed Effect | Reference |
|---|---|---|---|---|
| cPLA2α | Human U937 Cells | Arachidonic Acid Release | Inhibition of release. | |
| PTP1B | C2C12 Myotubes | Glucose Uptake | Enhancement of glucose uptake. | |
| GPR84 | HEK293 | β-arrestin Recruitment / Calcium Mobilization | Blockade of agonist-induced signaling. |
Cell Proliferation and Cytotoxicity Assays (e.g., anticancer mechanisms)
Derivatives of this compound have been the subject of extensive investigation for their potential as anticancer agents, with numerous studies evaluating their effects on cell proliferation and cytotoxicity across a variety of cancer cell lines.
Novel synthesized chromene derivatives have demonstrated significant antiproliferative activity. For instance, compounds identified as 4a, 4b, 4c, and 7c displayed potent activity against three different cancer cell lines, with IC50 values ranging from 0.3 to 2 µg/mL. excli.de Similarly, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were tested against human lung adenocarcinoma (A-549) and human breast cancer (MCF-7) cell lines. nih.gov Among these, compound 4h, which features a p-fluorophenyl substitution, was particularly effective against the MCF-7 cell line with an IC50 value of 6.40 ± 0.26 µg/mL. nih.gov
Further research into 4-Aryl-4H-chromene derivatives led to the identification of compound D19, which exhibited notable antiproliferative activity against the U87 glioblastoma cell line with an IC50 of 0.90 ± 0.03 μM. nih.gov The cytotoxic potential of 4H-chromenes is a recurring theme, with some derivatives showing a powerful cytotoxic impact on various human cancer cell lines. orientjchem.org A specific derivative, 6-methyl-3-nitro-4H-chromene-2-amine substituted with a 4-(piperidin-1-yl)phenyl group at position 4, demonstrated significant cytotoxicity against Hep2, A549, and HeLa cells, with IC50 values of 0.75 ± 0.06, 4 ± 0.35, and 9 ± 0.73 µM, respectively. orientjchem.org
The structural backbone of these compounds plays a crucial role in their activity. Research on 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives also revealed promising results. nih.govdntb.gov.ua Compound 5e from this series showed the most potent in vitro proliferation inhibitory activity against both A549 and NCI-H460 human non-small cell lung cancer cell lines. nih.govdntb.gov.ua Additionally, chromene-based azo chromophores have shown anticancer potency against HCT-116, MCF-7, and HepG-2 cancer cell lines, with certain compounds having IC50 values between 0.3 and 2 μg/mL. nih.gov
| Compound/Derivative | Compound Type | Cancer Cell Line(s) | IC50 Value | Source |
|---|---|---|---|---|
| 4a, 4b, 4c, 7c | Chromene | Not Specified | 0.3 - 2 µg/mL | excli.de |
| Compound D19 | 4-Aryl-4H-chromene | U87 (Glioblastoma) | 0.90 ± 0.03 μM | nih.gov |
| Compound 5e | 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid | A549, NCI-H460 (NSCLC) | Potent | nih.govdntb.gov.ua |
| Compound 4h | N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide | A-549, MCF-7 | 22.09 µg/mL (A-549), 6.40 ± 0.26 µg/mL (MCF-7) | nih.gov |
| 6-methyl-3-nitro-4H-chromene-2-amine derivative | Chromene | Hep2, A549, HeLa | 0.75 - 9 µM | orientjchem.org |
Apoptosis, Necrosis, and Autophagy Pathway Analysis
The anticancer activity of this compound derivatives is often linked to their ability to induce programmed cell death. 4-Aryl-4H-chromenes, in particular, are recognized as potent inducers of apoptosis. excli.deresearchgate.net Mechanistic studies have shown that these compounds can trigger nuclear fragmentation and cleavage of poly (ADP-ribose) polymerase (PARP). researchgate.net
One of the key mechanisms identified is the disruption of the cell cycle. Certain 4-Aryl-4H-chromenes cause cell cycle arrest at the G2/M phase, which is then followed by apoptosis. researchgate.net This has been confirmed in multiple human cell lines. researchgate.net For example, the derivative known as D19 was found to induce G2/M phase arrest in U87 glioblastoma cells, ultimately leading to apoptosis. nih.gov
To further elucidate the apoptotic mechanism, specific assays have been employed. The pro-apoptotic activity of the most potent antiproliferative compounds has been confirmed through caspase enzyme activity assays. excli.de For other derivatives, such as compound 5e from the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid series, Annexin V-FITC/propidium iodide (Annexin V/PI) dual staining was used. nih.govdntb.gov.ua This analysis demonstrated a significant increase in the population of apoptotic cells following treatment with the compound. nih.govdntb.gov.ua
Gene Expression and Protein Level Modulations
The biological activities of this compound derivatives are underpinned by their ability to modulate the expression and activity of key cellular proteins and genes. A significant mechanism of action for some 4-Aryl-4H-chromenes is the inhibition of tubulin polymerization. researchgate.net These compounds have been shown to effectively inhibit the binding of colchicine (B1669291) to tubulin, thereby disrupting microtubule dynamics, which is crucial for cell division. researchgate.net The derivative D19, for instance, acts as a microtubule-targeting agent by downregulating tubulin-related genes and destroying the tubulin cytoskeleton. nih.gov
In the context of inflammation, certain derivatives have been shown to modulate key signaling pathways. A 2-phenyl-4H-chromen-4-one derivative, compound 8, was found to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov This suppression of pro-inflammatory mediators is achieved by inhibiting the TLR4/MAPK signaling pathways. nih.govnih.gov Similarly, thiazolidine-4-carboxylic acid derivatives have been reported to exert anti-inflammatory effects through the inhibition of NF-κB and by downregulating the overexpression of proinflammatory cytokines such as TNF-α, NLRP3, and COX-2. nih.govjelsciences.com
The induction of apoptosis is also linked to specific protein-level modulations. Analysis of potent antiproliferative compounds has involved caspase enzyme activity assays, indicating a direct impact on the proteins that execute programmed cell death. excli.de
Cellular Uptake and Subcellular Localization Studies
Information regarding the cellular uptake and specific subcellular localization of this compound derivatives is not extensively detailed in the reviewed literature. While their effects on intracellular components like tubulin and nuclear processes are documented, the precise kinetics and pathways of their entry into cells and distribution among organelles have not been a primary focus of the available studies. Further research is required to fully understand the pharmacokinetics at a cellular level.
Antimicrobial Activity against Bacterial and Fungal Strains
Derivatives of the chromene scaffold have demonstrated significant potential as antimicrobial agents. A study of newly designed compounds revealed potent antimicrobial activities, with four compounds (4b, 4c, 13e, and 13i) exhibiting promising Minimum Inhibitory Concentration (MIC) values ranging from 0.007 to 3.9 µg/mL. excli.de
The antimicrobial spectrum includes activity against both bacteria and fungi. For example, certain imidazole (B134444) derivatives have shown good in vitro activity against a panel of microbes including Staphylococcus aureus, Pseudomonas aeruginosa, Acinetobacter baumannii, and the fungus Candida albicans. researchgate.net Research into 4H-4-oxoquinolizines has produced derivatives with potent antibacterial action against Gram-positive, Gram-negative, and anaerobic organisms. nih.gov Notably, these compounds are also active against some quinolone-resistant bacteria. nih.gov
The introduction of different functional groups has been explored to enhance antimicrobial efficacy. Fluorinated derivatives of 4-[4-(benzylamino)butoxy]-9H-carbazole were effective against Gram-positive bacteria, with a particular sensitivity noted for S. aureus. nih.gov Furthermore, a series of chromene-based azo chromophores have also been evaluated as potent antimicrobial agents, highlighting the versatility of the chromene structure in combating microbial pathogens. nih.gov
| Derivative Class | Compound(s) | Organism Type | Target Organism(s) | Observed Activity | Source |
|---|---|---|---|---|---|
| Chromene | 4b, 4c, 13e, 13i | Bacteria/Fungi | Not Specified | MIC: 0.007 - 3.9 µg/mL | excli.de |
| Imidazole | Not Specified | Bacteria/Fungi | S. aureus, P. aeruginosa, A. baumannii, C. albicans | Good activity | researchgate.net |
| 4H-4-Oxoquinolizine | Not Specified | Bacteria | Gram-positive, Gram-negative, Anaerobic, Quinolone-resistant | Potent activity | nih.gov |
| Fluorinated Carbazole | Not Specified | Bacteria | Gram-positive, especially S. aureus | Effective inhibition | nih.gov |
| Azo Chromophore | Not Specified | Bacteria/Fungi | Not Specified | Potent activity | nih.gov |
In Vivo Pre-clinical Animal Model Investigations (Mechanistic and Efficacy Focus)
Efficacy in Disease Models (e.g., anti-inflammatory, neuroprotection, anti-leishmanial)
The therapeutic potential of derivatives based on the this compound scaffold has been validated in several in vivo pre-clinical models, demonstrating efficacy in a range of diseases.
Anti-inflammatory Activity: In a lipopolysaccharide (LPS)-induced inflammatory disease model in C57BL/6 mice, a 2-phenyl-4H-chromen-4-one derivative (compound 8) was shown to be effective. nih.govnih.gov Administration of this compound significantly prevented the LPS-induced increase in serum levels of the pro-inflammatory cytokines IL-6 and TNF-α. nih.govnih.govresearchgate.net Other in vivo studies using a carrageenan-induced rat paw edema model showed that certain 4H-chromene and chromeno[2,3-b]pyridine derivatives possess potent anti-inflammatory effects, successfully suppressing edema and the formation of prostaglandin (B15479496) E2. researchgate.net
Neuroprotective Effects: Thiazolidine-4-carboxylic acid derivatives have been investigated for their neuroprotective capabilities. jelsciences.comjelsciences.com In vivo evaluation in an ethanol-induced neuroinflammation model in rats demonstrated that specific derivatives (P8 and P9) could mitigate neuronal damage. nih.gov The mechanism is believed to involve the reduction of oxidative stress and neuroinflammation. nih.govjelsciences.comjelsciences.com
Anti-leishmanial Activity: The benzothiopyrane scaffold, which includes esters and amides of 4-oxo-thiochroman-2-carboxylic acid, has been a focus for developing new anti-leishmanial agents. nih.gov Structure-activity relationship (SAR) studies identified that 1,1-dioxo-2-aryl-4H-thiochromen-4-one scaffolds displayed good activity against Leishmania. nih.gov Hydrazone derivatives, in particular, showed promising results against intramacrophagic amastigotes, the clinically relevant form of the parasite. researchgate.net In an in vivo model using BALB/c mice infected with Leishmania mexicana, a furan-2-carboxamide derivative led to a significant reduction in the parasite burden in the lymph nodes, spleen, and liver. nih.gov
Anticancer (Anti-glioblastoma) Activity: The in vivo efficacy of these derivatives against cancer has also been demonstrated. A novel 4-Aryl-4H-chromene derivative, D19, was tested in an orthotopic glioma xenograft mouse model. nih.gov The compound dose-dependently inhibited tumor growth and significantly prolonged the survival time of the mice. nih.gov Furthermore, this derivative exhibited potent anti-vascular activity within the tumor, highlighting a multi-faceted anti-cancer effect in a live animal model. nih.gov
Pharmacodynamic Biomarker Evaluation
In the preclinical assessment of this compound derivatives, the evaluation of pharmacodynamic (PD) biomarkers is a critical step to establish a clear link between drug exposure and the desired biological effect. PD biomarkers are measurable indicators that confirm a drug is engaging its intended target and eliciting a functional response. For thiochromene derivatives, which have been shown to modulate key biological targets and inhibit microbial enzymes, biomarker strategies are tailored to the specific mechanism of action being investigated. rsc.orgrsc.org
While specific, clinically validated biomarkers for this class of compounds are not yet established, preclinical studies focus on target-based and pathway-dependent markers. For instance, if a derivative is designed to inhibit a particular enzyme, a primary PD biomarker would be the direct measurement of that enzyme's activity in relevant tissues or cell lines following administration of the compound. Furthermore, researchers would assess downstream markers within the affected cellular pathway to quantify the broader biological response. Mechanistic insights suggest that these compounds can disrupt various cellular pathways, making pathway-specific biomarkers essential for confirming the intended therapeutic effect. rsc.orgrsc.org
Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions
Before advancing to in-vivo testing, derivatives of this compound are typically subjected to a battery of in silico and in vitro tests to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These predictions are vital for forecasting a compound's pharmacokinetic profile and identifying potential liabilities early in the drug discovery process.
Studies on structurally related heterocyclic compounds, such as chromone-based derivatives, show that computational tools are frequently used to evaluate their drug-like properties. researchgate.net These evaluations often include assessments against established guidelines like Lipinski's Rule of Five and Veber's Rule to predict oral bioavailability and intestinal absorption. nih.govmspsss.org.ua For example, analyses of similar heterocyclic structures have shown that many compounds within this broad family are predicted to have good intestinal absorption, with some showing predicted absorption percentages greater than 70%. nih.gov
The following table outlines key ADME parameters commonly predicted for drug candidates, including those in the thiochromene class.
| Parameter | Significance in Drug Discovery | Typical Prediction Method |
| Solubility | Affects absorption and formulation. Poor solubility can limit oral bioavailability. | In silico models based on chemical structure; in vitro kinetic/thermodynamic solubility assays. |
| Permeability | Predicts the ability to cross biological membranes, such as the intestinal wall. | Parallel Artificial Membrane Permeability Assay (PAMPA); Caco-2 cell permeability assays. |
| Lipinski's Rule of Five | A guideline to evaluate drug-likeness and the likelihood of oral bioavailability. | Calculated from the molecular structure (Molecular Weight, LogP, H-bond donors/acceptors). |
| Metabolic Stability | Determines how quickly the compound is broken down by liver enzymes (e.g., Cytochrome P450). | In vitro incubation with liver microsomes or hepatocytes. |
| P-glycoprotein (P-gp) Interaction | Predicts whether the compound is a substrate or inhibitor of this major efflux transporter, which can limit drug absorption and distribution. | In silico docking; in vitro cell-based transporter assays. mspsss.org.ua |
| Plasma Protein Binding | Affects the free fraction of the drug available to exert its effect. High binding can limit efficacy. | In vitro equilibrium dialysis or ultrafiltration with plasma proteins. |
The evaluation of these parameters helps researchers prioritize derivatives with the most promising pharmacokinetic profiles for further, more intensive preclinical development.
Structure-Activity Relationship (SAR) Studies for Biological Properties
Structure-Activity Relationship (SAR) studies are fundamental to the optimization of this compound derivatives, providing critical insights into how chemical modifications to the core scaffold influence biological activity. rsc.orgrsc.org These studies systematically alter different parts of the molecule and measure the resulting impact on potency, selectivity, and efficacy against various biological targets, including microbial and cancer-related targets. rsc.orgnih.gov The primary goal is to identify key structural features, or pharmacophores, that are essential for the desired therapeutic effect and to guide the rational design of more potent and targeted agents. rsc.orgrsc.org
Impact of Substituent Modifications on Bioactivity
The bioactivity of the this compound scaffold is highly sensitive to the nature and position of its substituents. Research into this and closely related chromene structures has revealed several key trends that guide medicinal chemistry efforts. rsc.orgresearchgate.netorganic-chemistry.org
Modifications on the thiochromene ring system and the carboxylic acid group can dramatically alter the compound's interaction with biological targets. For instance, the introduction of electron-withdrawing groups at certain positions on the aromatic ring has been shown to enhance the bioactivity of some thiochromene derivatives. rsc.orgrsc.org Conversely, in other contexts, electron-donating groups may be favorable. organic-chemistry.org
The following table summarizes key SAR findings from studies on thiochromene and related chromone derivatives, illustrating the impact of specific structural modifications on various biological activities.
| Structural Modification | Position | Resulting Impact on Bioactivity | Target/Activity | Reference |
| Electron-Withdrawing Groups | Thiochroman-4-one (B147511) ring (Position 6) | Enhanced antifungal activity | Antifungal | rsc.org |
| 3-Hydroxyl Group | Thiochromen-4-one ring (Position 3) | Essential for potent antibacterial activity | Antibacterial (M. catarrhalis) | rsc.org |
| Longer Alkyl Chains | Appended to core structure | Enhanced antibacterial efficacy | Antibacterial (M. catarrhalis) | rsc.org |
| Methoxy Groups | Fused pyrrolidine (B122466) ring | Enhanced antifungal activity | Antifungal | rsc.org |
| Polar Substituents | Fused pyrrolidine ring | Enhanced antifungal activity | Antifungal | rsc.org |
| Long Alkyl Chains (Nonyl, Decyl) | N-alkyl amide at Position 2 | Increased antioxidant activity significantly | Antioxidant | nih.gov |
| 4-Methoxyphenyl Group | Furan ring (Position 2) of furochromone | Most active against LOX-15 | Anti-inflammatory | nih.gov |
| Fluorine Atoms (Trifluoromethyl group) | Hydrazone moiety of furochromone | Increased inhibitory activity | Cholinesterases, β-Secretase | nih.gov |
These findings underscore that a multi-pronged approach to substitution is necessary. Tailored ring substitutions, oxidation of the sulfur atom, and the addition of varied functional groups are all strategies employed to improve potency and target specificity, transforming the basic thiochromene scaffold into a highly versatile pharmacophore. rsc.orgrsc.org
Stereochemical Influences on Biological Interactions
The influence of stereochemistry—the three-dimensional arrangement of atoms in a molecule—is a cornerstone of pharmacology, yet detailed investigations into its specific role in the biological interactions of this compound derivatives are not extensively reported in publicly available literature. However, the fundamental principles of stereochemistry are critically relevant to this class of compounds.
Many biological targets, such as enzymes and receptors, are chiral themselves, meaning they can differentiate between the stereoisomers (e.g., enantiomers or diastereomers) of a drug molecule. This can lead to significant differences in biological activity. One enantiomer may bind to a receptor with high affinity and elicit a strong therapeutic effect, while its mirror-image counterpart may be significantly less active or even produce off-target effects.
For derivatives of this compound, the introduction of chiral centers—for instance, through substitution on the thiopyran ring or on side chains—would result in stereoisomers. A thorough preclinical evaluation would necessitate the separation of these isomers and independent testing of each to determine if one provides a superior therapeutic profile. Understanding these stereochemical influences is a crucial future step for developing highly selective and potent drug candidates based on this scaffold.
Applications and Potential Utilities of 4 Oxo 4h Thiochromene 2 Carboxylic Acid in Research and Development
Scaffold in Pre-clinical Drug Discovery Programs
The thiochromene ring system is a versatile structural motif that has garnered considerable interest in medicinal chemistry as a crucial building block for synthesizing new bioactive compounds. researchgate.net The 4-oxo-4H-thiochromene-2-carboxylic acid core, in particular, serves as a valuable starting point for developing therapeutic agents against a range of diseases, most notably parasitic infections.
Research into thiochromene derivatives has identified promising candidates for antileishmanial agents. researchgate.net Leishmaniasis is a tropical disease caused by protozoan parasites of the Leishmania genus, and the search for new, effective drugs is a global health priority. researchgate.net Scientists have synthesized and evaluated a variety of thiochromene derivatives, including esters and hydrazones, for their activity against these parasites. researchgate.net
A key enzyme in the parasite's survival is trypanothione (B104310) reductase, making it a primary target for drug development. researchgate.net Modifications to the this compound scaffold have yielded compounds with significant biological activity. For example, the introduction of an acyl hydrazone moiety has produced derivatives with notable antileishmanial efficacy. researchgate.net The structural diversity achievable through synthetic modifications allows for a systematic exploration of structure-activity relationships (SAR), aiming to optimize potency and selectivity. researchgate.netnih.gov The related chromone (B188151) scaffold has also been extensively investigated, with derivatives showing potential as anticancer and anti-inflammatory agents, as well as inhibitors of enzymes like carbonic anhydrase. researchgate.netnih.gov
Below is a table summarizing the preclinical findings for certain thiochromene derivatives.
| Derivative Type | Target/Application | Key Findings | Reference |
| Acyl Hydrazones | Antileishmanial | Exhibited activity against Leishmania parasites with EC₅₀ values of 28.5 and 53.2 µM, even without C-3 substitution. researchgate.net | researchgate.net |
| Thiochroman-4-one (B147511) | Antileishmanial | Minimal activity when lacking modifications at the C-3 position, highlighting the importance of this substituent. researchgate.net | researchgate.net |
| Thiazole-fused Chromones | Pharmacological Agents | Synthesis of five 2-carboxychromones containing a fused 2-methylthiazole (B1294427) ring has been described for pharmacological evaluation. rsc.org | rsc.org |
| Imidazole (B134444)/Oxazole-fused Chromones | Pharmacological Agents | Derivatives containing fused imidazole or oxazole (B20620) rings have been prepared as potential pharmacologically active compounds. rsc.org | rsc.org |
Ligand Development for Catalysis and Coordination Chemistry
The molecular architecture of this compound makes it an intriguing candidate for the development of novel ligands in catalysis and coordination chemistry. The molecule possesses multiple potential coordination sites: the carboxyl group (-COOH), the keto group (C=O), and the sulfur atom within the thiochromene ring. These functional groups can act as donors for a wide variety of metal ions, enabling the formation of stable metal complexes.
While specific applications of this compound itself as a ligand in catalysis are not extensively documented in the provided sources, the principle has been demonstrated with analogous structures. For instance, research on related 2H-chromene derivatives has shown their ability to form complexes with transition metals such as Co(II), Cu(II), and Ni(II). researchgate.net The synthesis of these complexes is a fundamental step toward exploring their potential catalytic activities, magnetic properties, and use in coordination polymers.
The ability to synthetically modify the thiochromene scaffold allows for the fine-tuning of the ligand's electronic and steric properties. Such modifications can influence the stability, reactivity, and selectivity of the resulting metal complexes, paving the way for their use in various catalytic transformations.
Building Block in Materials Science Research (e.g., polymers, organic electronics)
The this compound structure holds potential as a versatile building block in materials science, particularly in the fields of advanced polymers and organic electronics. Its rigid, fused-ring system and conjugated π-electron network are desirable features for creating materials with specific electronic and photophysical properties.
The carboxylic acid functional group provides a reactive handle for polymerization reactions. It can be converted into other functional groups, such as esters or amides, to facilitate its incorporation into polyester (B1180765) or polyamide chains. The resulting polymers could exhibit enhanced thermal stability and unique optical properties derived from the thiochromene core.
Furthermore, related chromone scaffolds have been investigated for their nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. researchgate.net The thiochromene analogue, with its sulfur-containing heterocyclic ring, could exhibit distinct NLO characteristics. The conjugated system inherent in the molecule is a prerequisite for organic semiconducting behavior, suggesting its potential utility in the design of new materials for organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. Although direct research on this specific compound for these applications is not yet prominent, its structural attributes make it a promising candidate for future exploration in materials science. researchgate.net
Probes for Biological System Investigations
Derivatives of this compound serve as valuable molecular probes for investigating complex biological systems and pathways. Their ability to interact with specific biological targets allows researchers to study enzyme function, cellular processes, and the mechanisms of disease.
As mentioned, thiochromene derivatives have been synthesized and used to probe the biology of Leishmania parasites. researchgate.net By evaluating the effect of these compounds on parasite viability and key enzymes like trypanothione reductase, researchers can gain insights into the parasite's essential metabolic pathways. researchgate.net
Similarly, the related chromone scaffold has been used to develop probes for other biological targets. Chromone-based sulfonamides have been synthesized and tested as selective inhibitors for tumor-associated carbonic anhydrase (CA) isoforms, helping to elucidate the role of these enzymes in cancer physiology. researchgate.net The intrinsic spectral properties of these heterocyclic systems are also advantageous. Studies on the fluorescence of chromene derivatives suggest their potential development as fluorescent probes for cellular imaging and bio-analytical assays. researchgate.net
The table below highlights examples of how this scaffold is used to investigate biological systems.
| Investigated System/Target | Type of Probe | Observation/Use | Reference |
| Leishmania Parasite Metabolism | Thiochromene Derivatives | Inhibition of parasite growth, allowing for the study of essential enzymes like trypanothione reductase. researchgate.net | researchgate.net |
| Carbonic Anhydrase (CA) Enzymes | Chromone-based Sulfonamides | Selective inhibition of tumor-associated CA isoforms (hCA IX and hCA XII), aiding in cancer research. researchgate.net | researchgate.net |
| Biological Imaging | Fluorescent Chromene Derivatives | The inherent fluorescence of the scaffold allows for the development of probes for cellular imaging. researchgate.net | researchgate.net |
Application in Advanced Analytical Chemistry Methodologies
While this compound is routinely characterized by standard analytical techniques such as NMR and mass spectrometry, its potential utility in the development of new analytical methods is also noteworthy. Its chemical properties make it a candidate for several advanced applications.
The presence of a carboxylic acid group allows the molecule to be used as a derivatizing agent. For example, it could be coupled to analytes that lack a chromophore or fluorophore, enabling their detection by UV-Vis or fluorescence-based techniques like High-Performance Liquid Chromatography (HPLC). The potential fluorescence of the thiochromene ring system is particularly valuable for developing highly sensitive analytical methods. researchgate.net
Furthermore, as a stable, well-characterized, and pure compound, it can serve as a reference standard in the development and validation of new analytical methods for related pharmaceutical or environmental compounds. chemscene.comsigmaaldrich.comsigmaaldrich.com Its distinct structure can be used to calibrate instruments and confirm the identity and purity of synthesized derivatives in drug discovery and materials science research.
Advanced Methodologies in Research on 4 Oxo 4h Thiochromene 2 Carboxylic Acid
High-Throughput Screening Techniques for Biological Activity
High-Throughput Screening (HTS) represents a cornerstone in modern drug discovery, allowing for the rapid assessment of large libraries of chemical compounds for a specific biological or pharmacological activity. For derivatives of the 4-oxo-4H-thiochromene-2-carboxylic acid scaffold, HTS is pivotal in identifying lead compounds with therapeutic potential. rsc.orgbohrium.comrsc.org These screening campaigns typically involve automated assays that measure the effect of compounds on predefined biological targets, such as enzymes, cells, or whole organisms.
Research findings have demonstrated the utility of these techniques in evaluating thiochromene derivatives for a range of activities. nih.gov For instance, antimicrobial screenings often utilize methods like disk diffusion assays in a high-throughput format to test compounds against various strains of bacteria and fungi. nih.govrsc.org Similarly, anticancer potential is frequently assessed using cytotoxicity assays against panels of human cancer cell lines, such as MCF-7 (breast cancer), where the half-maximal inhibitory concentration (IC50) is determined to quantify a compound's potency. nih.govnih.gov The data generated from HTS not only identifies active compounds but also provides crucial structure-activity relationship (SAR) insights, guiding the synthesis of more potent and selective analogues. bohrium.comrsc.org
Table 1: High-Throughput Screening Assays for Thiochromene Derivatives
| Assay Type | Biological Target | Measured Activity | Example Application |
|---|---|---|---|
| Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS) | Cancer Cell Lines (e.g., MCF-7, HepG-2) | Inhibition of cell proliferation (IC₅₀ values) | Anticancer drug discovery. nih.govnih.gov |
| Antimicrobial Susceptibility Testing (e.g., Broth Microdilution, Disk Diffusion) | Bacteria (Gram-positive/negative), Fungi | Inhibition of microbial growth (MIC values, inhibition zones) | Discovery of new antibiotics and antifungals. nih.govrsc.org |
| Enzyme Inhibition Assays | Specific enzymes (e.g., kinases, proteases, NMT) | Inhibition of enzyme activity | Target-based drug discovery. rsc.org |
| Reporter Gene Assays | Cellular signaling pathways (e.g., NF-κB, STAT3) | Modulation of gene expression (luminescence/fluorescence) | Studying pathway-specific effects of compounds. nih.govyoutube.com |
Advanced Chromatographic Techniques for Purification and Analysis (e.g., HPLC, LC-MS, UPLC)
The analysis and purification of this compound and its analogues rely heavily on advanced chromatographic techniques. These methods are essential for separating the target compound from reaction mixtures, identifying impurities, and quantifying its presence in various matrices.
High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the analysis and preparative separation of thiochromene derivatives. sielc.comchemmethod.com Methods often employ reverse-phase columns (e.g., C18) where the separation is based on hydrophobicity. sielc.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of LC with the mass analysis capabilities of MS, making it an indispensable tool for structural elucidation and sensitive quantification. nih.gov Following chromatographic separation, the compound is ionized (e.g., via electrospray ionization - ESI) and the mass spectrometer measures the mass-to-charge ratio, confirming the molecular weight of the target compound and helping to identify byproducts and metabolites. mdpi.com
Ultra-High-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically under 2 µm), which allows for higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. nih.govresearchgate.net This is particularly advantageous for complex sample analysis and high-throughput metabolomic studies involving carboxylic acids. nih.govresearchgate.net The combination of UPLC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) instruments, enables precise mass measurements for unambiguous formula determination and the analysis of metabolites in complex biological samples. mdpi.comnih.gov
Table 2: Comparison of Advanced Chromatographic Techniques
| Technique | Principle | Key Advantages | Typical Application for Thiochromenes |
|---|---|---|---|
| HPLC | Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase under high pressure. | Robust, versatile, well-established, scalable for purification. | Routine purity checks, preparative isolation of synthesized compounds. sielc.comchemmethod.com |
| LC-MS | Couples HPLC/UPLC separation with mass spectrometric detection. | Provides molecular weight information and structural data (MS/MS). High sensitivity and selectivity. | Confirming the identity of synthesized derivatives, metabolite identification. nih.govmdpi.com |
| UPLC | Uses columns with sub-2µm particles, requiring higher pressures than HPLC. | Faster analysis, higher resolution, increased sensitivity, lower solvent consumption. | Rapid analysis of reaction progress, quantitative analysis in biological matrices. nih.govresearchgate.net |
Bioanalytical Assays for Molecular Interactions (e.g., binding assays, reporter gene assays)
Understanding how this compound derivatives exert their biological effects requires assays that can probe their direct interactions with molecular targets.
Binding Assays , often guided by computational molecular docking studies, are used to confirm and quantify the physical interaction between a compound and its target protein. rsc.orgnih.gov While docking predicts favorable binding modes and affinities, experimental techniques are needed for confirmation. These can include methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which measure the kinetics and thermodynamics of binding in real-time. For thiochromene derivatives, studies have pointed towards targets like N-myristoyltransferase (NMT) in fungi, where the compound's binding affinity is a key determinant of its antifungal activity. rsc.org
Reporter Gene Assays are powerful cell-based tools for measuring a compound's effect on a specific signaling pathway. youtube.comnih.gov In these systems, cells are engineered to express a reporter protein (such as luciferase or β-galactosidase) under the control of a transcriptional response element specific to the pathway of interest. nih.govyoutube.com If a thiochromene derivative activates or inhibits the pathway, it leads to a corresponding change in the expression of the reporter protein, which can be easily quantified by measuring its enzymatic activity (e.g., light output for luciferase). youtube.comyoutube.com This approach allows researchers to screen for compounds that modulate pathways like NF-κB or STAT3, which are often implicated in inflammation and cancer. youtube.com
Table 3: Bioanalytical Assays for Studying Molecular Interactions
| Assay Type | Principle | Information Gained | Example Application |
|---|---|---|---|
| Molecular Docking | Computational simulation of a ligand binding to a protein's active site. | Prediction of binding affinity, key interacting residues, and binding mode. | Guiding synthesis by predicting which derivatives will bind a target like NMT or DHPS. rsc.orgnih.gov |
| Reporter Gene Assays (e.g., Luciferase, β-gal) | A gene for an easily measured protein is linked to a promoter responsive to a specific signaling pathway. | Functional readout of pathway activation or inhibition within a living cell. | Determining if a thiochromene derivative inhibits an oncogenic signaling pathway like STAT3. youtube.comnih.gov |
| Western Blot | Uses antibodies to detect specific proteins in a sample. | Measures changes in protein expression levels or post-translational modifications (e.g., phosphorylation) upon compound treatment. | Confirming if a compound inhibits the expression of a target protein like P-glycoprotein. nih.gov |
Microfluidic Approaches in Synthesis and Screening
Microfluidics, the science and technology of processing or manipulating small amounts of fluids using channels with dimensions of tens to hundreds of micrometers, is an emerging field with significant potential for the synthesis and screening of compounds like this compound. mdpi.com
In synthesis, microfluidic reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This leads to improved reaction yields, higher purity, and better reproducibility compared to traditional batch synthesis. mdpi.com The high surface-area-to-volume ratio in microchannels enhances heat and mass transfer, allowing for rapid and efficient reactions. This technology could be applied to the multi-step synthesis of thiochromene derivatives, potentially enabling faster optimization of reaction conditions and the creation of compound libraries with greater ease.
For screening, microfluidic chips can be designed to perform high-throughput biological assays on a miniaturized scale. mdpi.com This "lab-on-a-chip" approach drastically reduces the consumption of expensive reagents and valuable compounds. It also allows for the integration of synthesis and screening on a single platform, where a newly synthesized derivative can be immediately passed to a screening chamber on the same chip, accelerating the discovery cycle.
Chemoproteomics and Target Deconvolution Strategies
A major challenge in drug discovery is identifying the specific protein target(s) through which a bioactive compound exerts its effects—a process known as target deconvolution. Chemoproteomics provides a powerful set of tools for this purpose.
A key chemoproteomic strategy is Activity-Based Protein Profiling (ABPP). This approach would involve synthesizing a derivative of this compound that incorporates a "clickable" chemical handle, such as an alkyne or azide (B81097) group. nih.gov This modified compound (probe) is introduced to living cells or cell lysates, where it binds to its protein targets. After binding, a reporter tag (e.g., biotin) is attached to the probe via a highly efficient "click chemistry" reaction. The biotinylated proteins are then enriched from the complex mixture using streptavidin beads. Finally, the enriched proteins are identified and quantified using advanced mass spectrometry-based proteomics. nih.gov This unbiased approach can reveal the direct molecular targets of a compound in a native biological system, providing crucial insights into its mechanism of action and potential off-target effects. nih.gov
Future Research Directions and Unexplored Avenues for 4 Oxo 4h Thiochromene 2 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes
The synthesis of thiochromones has traditionally been less explored than their oxygen-containing counterparts, often facing challenges related to the nature of sulfur, such as its multiple oxidation states and varied bonding patterns. rsc.org Future research must prioritize the development of more efficient, cost-effective, and environmentally benign synthetic methodologies.
Recent advancements have demonstrated the feasibility of one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids, a method that works for a variety of substrates with both electron-donating and electron-withdrawing groups and offers good yields. rsc.orgmdpi.com This approach significantly improves efficiency by eliminating the need for intermediate purification steps, thereby reducing waste and saving time. rsc.org Another promising and sustainable strategy involves using a high-pressure Q-tube reactor, which has been successfully employed to create related thiochromeno[4,3-b]pyridine derivatives in a single step from readily available precursors. nih.gov
Drawing inspiration from the synthesis of related chromene structures, future work could explore green catalysts and solvent systems. For instance, protocols using recyclable catalysts like pyridine-2-carboxylic acid in water-ethanol mixtures have proven highly efficient for synthesizing 2-amino-4H-chromene derivatives, achieving high yields and demonstrating excellent green metrics like high atom economy and a low E-factor. chiralen.comresearchgate.net Similar strategies, such as alcohol-mediated reactions that have been optimized for 4-oxo-4H-chromene-3-carboxylate derivatives, could be adapted for the thiochromene scaffold. organic-chemistry.org These methods often involve mild reaction conditions and straightforward work-up procedures, making them suitable for industrial-scale production. chiralen.comnih.gov
Table 1: Comparison of Modern Synthetic Strategies for Thiochromone (B8434766) and Related Scaffolds
| Synthetic Strategy | Key Features | Starting Materials | Potential Advantages | Relevant Scaffolds | Reference |
|---|---|---|---|---|---|
| One-Pot Synthesis | Two transformations in a single vessel without intermediate purification. | 3-(Arylthiol)propanoic acids | Time and cost savings, increased efficiency, reduced waste. | Thiochromones | rsc.orgmdpi.com |
| Q-Tube Reactor | High-pressure assisted reaction. | (Thio)chroman-4-ones, Arylhydrazonals | Greener strategy, efficient for distinctive heterocyclic classes. | (Thio)chromeno[4,3-b]pyridines | nih.gov |
| Green Catalyst (P2CA) | Utilizes a recyclable, dual acid-base catalyst in a water-EtOH mixture. | Substituted aldehydes, malononitrile, dimedone | High yields, short reaction times, excellent green metrics (high AE, low E-factor). | 2-Amino-4H-chromenes | chiralen.comresearchgate.net |
| Alcohol-Mediated Synthesis | Alkoxide ion-mediated rearrangement of a Michael adduct. | 4-Hydroxycoumarins, β-nitroalkenes | Cost-effective, moderate to excellent yields depending on substituents. | 4-Oxo-2-aryl-4H-chromene-3-carboxylates | organic-chemistry.org |
Exploration of Undiscovered Biological Targets and Pathways
The thiochromene and thiochromane scaffolds are associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-parasitic effects. rsc.orgnih.govresearchgate.net However, the full potential of 4-oxo-4H-thiochromene-2-carboxylic acid and its derivatives remains underexplored, with many of their biological targets yet to be identified.
A significant area for future investigation is in the field of infectious diseases. Derivatives of the related thiochroman (B1618051) scaffold have shown promise as antileishmanial agents, with some studies suggesting that trypanothione (B104310) reductase, a vital enzyme in Leishmania parasites, could be a key target. researchgate.net Further exploration could validate this target and expand screening to other parasitic enzymes. Similarly, thiochromone derivatives have been identified as potential inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a target for antimalarial drugs. researchgate.netresearchgate.net
Another promising direction is the development of multi-target-directed ligands. Research on analogous furo[2,3-h]chromene derivatives has shown their ability to inhibit multiple enzymes involved in neurodegenerative diseases and inflammation, such as cholinesterases (AChE, BChE), β-secretase (BACE1), cyclooxygenases (COX), and lipoxygenases (LOX). nih.gov The this compound scaffold could be systematically investigated for similar multi-target activities, potentially leading to novel therapeutics for complex diseases like Alzheimer's. Furthermore, studies on chromene-2-carboxylic acid derivatives have identified the orphan G protein-coupled receptor GPR35 as a target, suggesting a new pathway for the thiochromene analogues to be explored. rsc.org
Table 2: Potential Biological Targets for this compound Derivatives
| Potential Target | Therapeutic Area | Rationale / Supporting Evidence | Reference |
|---|---|---|---|
| Trypanothione Reductase | Antileishmanial | Identified as a potential target for related thiochroman derivatives. | researchgate.net |
| Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Antimalarial | Computational studies show thiochromones have strong binding affinity. | researchgate.netresearchgate.net |
| Cholinesterases (AChE, BChE) & β-Secretase (BACE1) | Neurodegenerative Diseases (e.g., Alzheimer's) | Analogous furo-chromene derivatives show inhibitory activity. | nih.gov |
| Cyclooxygenases (COX) & Lipoxygenases (LOX) | Anti-inflammatory | Analogous furo-chromene derivatives inhibit these inflammatory enzymes. | nih.gov |
| G Protein-Coupled Receptor 35 (GPR35) | Various (Orphan Receptor) | Identified as a target for related chromene-2-carboxylic acid derivatives. | rsc.org |
| HIV-1 Protease | Antiviral | Aminothiochromane sulfone derivatives show potent inhibition. | nih.gov |
Integration into Advanced Material Systems and Functional Devices
While the biological activity of thiochromones is a major research focus, their inherent chromophoric nature suggests significant, yet largely untapped, potential in materials science. Future research should venture into integrating the this compound core into advanced functional materials and devices.
One of the most promising applications is in the development of fluorescent sensors. The core structure is a chromophore, and modifications could lead to compounds that exhibit changes in their photophysical properties upon binding to specific analytes. Research on other heterocyclic systems has demonstrated the feasibility of creating fluorescent probes for detecting biologically and environmentally important species like thiols and thiophenols. researchgate.netrsc.orgnih.gov Given the sulfur atom in its own scaffold, derivatives of this compound could be uniquely suited for sensing heavy metal ions or reactive sulfur species.
Furthermore, the field of photochromic and mechanochromic materials offers another avenue. Spiropyran derivatives, which undergo isomerization between colorless and colored forms, are used in optical printing and anti-counterfeiting inks. rsc.org The rigid, planar structure of the thiochromene core could be functionalized to create novel materials that respond to light or mechanical stress, opening up applications in smart coatings, data storage, and security features. The potential for these compounds to act as nonlinear optical (NLO) materials, which can alter the properties of light, also warrants investigation for applications in photonics and optical switching. researchgate.net
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns, predict properties, and generate novel molecular structures, significantly accelerating the research and development process. nih.govresearchgate.net
For the this compound scaffold, AI/ML can be applied in several key areas. Firstly, quantitative structure-activity relationship (QSAR) models can be developed using ML algorithms like random forests or support vector machines. mdpi.comnih.gov These models can predict the biological activity of new, unsynthesized derivatives against various targets, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govgithub.io This is particularly valuable for exploring the diverse biological activities of the thiochromene scaffold. nih.gov
Secondly, AI can facilitate de novo drug design, where algorithms generate entirely new molecular structures optimized for specific properties like high binding affinity to a target and low predicted toxicity. researchgate.netnih.gov This approach can help overcome existing limitations and explore a much larger chemical space than traditional methods. Finally, ML models can predict key pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and toxicity, helping to identify and eliminate compounds with unfavorable profiles early in the discovery pipeline. mdpi.comresearchgate.net Computational docking and molecular dynamics simulations, often guided by ML insights, can further refine the understanding of how these molecules interact with their biological targets. researchgate.netmdpi.com
Addressing Challenges in Specificity and Selectivity in Biological Applications
A critical challenge in developing therapeutic agents is ensuring they act specifically on the intended target to maximize efficacy and minimize side effects. Future research on this compound must focus on strategies to enhance its selectivity for specific biological targets.
Structure-activity relationship (SAR) studies are fundamental to this effort. Comprehensive reviews have already highlighted that specific molecular modifications to the thiochromene scaffold can dramatically influence bioactivity and selectivity. rsc.orgnih.gov For example, in the pursuit of antileishmanial agents, it was found that vinyl sulfone moieties on the thiochromone core led to high activity and low cytotoxicity, while specific substitutions with electron-withdrawing groups on attached phenyl rings further enhanced potency. mdpi.comresearchgate.net Similarly, for inhibitors of human monoamine oxidase B (hMAO-B), the oxidation of the thiochromone sulfur to a sulfone (S,S-dioxide) significantly improved both solubility and inhibitory activity. nih.gov
Computational approaches are indispensable for rationally designing selective inhibitors. nih.gov By using molecular docking and molecular dynamics simulations, researchers can visualize the binding modes of different derivatives within the active sites of target proteins versus off-target proteins. rsc.org This allows for the identification of key amino acid residues that differ between isoforms (e.g., PI3Kα vs. PI3Kβ) and the design of new compounds that exploit these differences to achieve selectivity. rsc.orgnih.gov Such computational insights, combined with systematic synthetic modification and biological testing, will be crucial for developing highly specific and selective drug candidates based on the this compound scaffold. nih.govrsc.org
Q & A
Basic: What synthetic methodologies are most effective for preparing 4-oxo-4H-thiochromene-2-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions between thiochromene precursors and carboxylic acid derivatives. For example, analogous chromene-2-carboxylates are synthesized using cyclization of substituted phenols with β-keto esters under acidic conditions . Optimization involves:
- Solvent selection : Polar aprotic solvents like DMF or THF improve reaction efficiency .
- Catalysts : Acidic catalysts (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) enhance cyclization.
- Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .
Basic: How can spectroscopic and crystallographic techniques characterize this compound?
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, carbonyl at δ 165–175 ppm) .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and thiochromene ring vibrations (C-S, ~650 cm⁻¹).
- X-ray crystallography : Resolves crystal packing and substituent geometry, as demonstrated for methyl-phenyl analogs .
- Mass spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and fragmentation patterns .
Advanced: What experimental strategies assess the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Radioligand binding assays : Tritium-labeled analogs (e.g., [(³H]PSB-13253) quantify receptor affinity (e.g., GPR35, KD ~5 nM) .
- β-arrestin recruitment assays : Measure downstream signaling via luminescence/fluorescence in transfected CHO cells .
- Enzyme inhibition studies : Kinetic assays (e.g., Michaelis-Menten plots) evaluate IC₅₀ values against target enzymes like kinases or oxidoreductases .
- Structural analogs : Compare activity of derivatives (e.g., halogen-substituted benzamides) to establish SAR .
Advanced: How can researchers resolve discrepancies in reported solubility or stability data for this compound?
Contradictions often arise from:
- Solvent polarity : Test solubility in DMSO (polar aprotic) vs. aqueous buffers (pH 7.4) to identify optimal conditions .
- Degradation studies : Use HPLC-UV to monitor stability under light, heat, or oxidative stress .
- Counterion effects : Compare free acid vs. sodium salt forms, as carboxylate salts generally exhibit higher aqueous solubility .
- Crystallinity : XRPD (X-ray powder diffraction) distinguishes amorphous vs. crystalline forms, impacting solubility .
Advanced: What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?
- Docking simulations : Model interactions with target receptors (e.g., GPR35) using AutoDock Vina or Schrödinger Suite .
- DFT calculations : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
- MD simulations : Assess ligand-receptor complex stability over 100+ ns trajectories (e.g., GROMACS) .
- QSAR models : Train regression models on bioactivity data (e.g., pIC₅₀) using descriptors like logP, H-bond donors, and polar surface area .
Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Yield optimization : Transition from batch to flow chemistry improves reproducibility .
- Purification bottlenecks : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) .
- Byproduct control : Monitor intermediates via LC-MS to minimize side reactions during cyclization .
Advanced: How do substituents on the thiochromene core influence the compound’s pharmacokinetic properties?
- Lipophilicity : Fluorine or trifluoromethyl groups enhance membrane permeability (logP ~2–3) but may reduce solubility .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -NO₂) to slow CYP450-mediated oxidation .
- Plasma protein binding : Methyl or ethyl esters reduce binding affinity, increasing free drug concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
